4-Bromophenethyl acetate
Overview
Description
4-Bromophenethyl Acetate is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 . It is synthesized from 4-bromophenethyl alcohol and acetyl chloride .
Synthesis Analysis
The synthesis of 4-Bromophenethyl Acetate involves the reaction of 4-bromophenethyl alcohol with acetyl chloride in the presence of triethylamine in dichloromethane. The reaction mixture is stirred for 1 hour at 0°C, then diluted in diethyl ether. The organic phase is washed with 1N HCI (twice), with saturated aqueous NAHCO3 solution, and then with saturated aqueous salt solution. It is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product obtained is pure and requires no further purification .Molecular Structure Analysis
The molecular structure of 4-Bromophenethyl Acetate consists of a bromine atom attached to a phenethyl group, which is further attached to an acetate group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 4-Bromophenethyl Acetate is the reaction of 4-bromophenethyl alcohol with acetyl chloride . This reaction is facilitated by triethylamine in dichloromethane .Scientific Research Applications
1. Protonic Rearrangement in Acetic Acid
4-Bromophenethyl acetate undergoes prototropic rearrangement in acetic acid, as demonstrated by the study of the rearrangement of 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone to 4-bromo-2,6-di-t-butylphenol. This process involves a kinetic form consistent with a rate-determining attack of ionic species, including triple ions, on the unprotonated dienone, and is subject to both primary and solvent deuterium isotope effects (Mare & Singh, 1973).
2. Sorption in Industrial Processes
4-Bromophenyl acetate can be separated from industrial distillation residues through selective sorption into ZSM-5 from a cyclohexane solution of the residues. This separation process is followed by desorption with acetone, showcasing its potential application in industrial waste management (Smith, He, & Taylor, 1997).
3. Synthesis of Brominated Compounds
Research on the synthesis of 4-bromobutyl acetate explores its potential in creating various brominated compounds. The study examines the effects of different water-carrying agents and additional quantities of acetic acid or acetic anhydride on yield and reaction mechanisms (Heng, 2008).
4. Applications in Liquid Crystal Materials
The synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate for liquid crystal display materials, involves the bromation of 4-hydroxybiphenyl after esterification. This process highlights the utility of brominated aromatic compounds in the development of advanced materials (Guo-du, 2001).
5. Analytical Chemistry Applications
The quantitative gas chromatographic determination of low-molecular-weight straight-chain carboxylic acids as their p-bromophenacyl esters after extractive alkylation in acidic medium demonstrates the use of bromophenyl derivatives in analytical chemistry. This method enhances the sensitivity and specificity for detecting carboxylic acids (L'emeillat, Menez, Berthou, & Bardou, 1981).
6. Histochemical Applications
5-Bromoindoxyl acetate, a related compound, is used for the histochemical demonstration of esterases. This application in histochemistry highlights the adaptability of bromophenyl derivatives in biological and biochemical research (Pearson & Defendi, 1957).
properties
IUPAC Name |
2-(4-bromophenyl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBKABNCDXYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenethyl acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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